4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound classified within the benzamide derivatives. It is characterized by the presence of a chloro substituent and a chromenyl moiety, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 405.83 g/mol. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of various diseases.
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves several key steps:
The structure of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide features a chromenyl core attached to a benzamide group. The chlorinated phenyl ring contributes to its reactivity and interaction with biological targets.
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4ClThe compound undergoes various chemical reactions that are essential for its functionalization and application in research:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, play a crucial role in determining the yield and purity of the final products.
The mechanism of action for 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets within biological systems:
The physical properties of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:
Chemical properties include:
The potential applications of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide span various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: